molecular formula C10H10Cl2OS B1303813 1-[2,3-Dichloro-4-(ethylsulfanyl)phenyl]-1-ethanone CAS No. 105917-69-9

1-[2,3-Dichloro-4-(ethylsulfanyl)phenyl]-1-ethanone

Cat. No.: B1303813
CAS No.: 105917-69-9
M. Wt: 249.16 g/mol
InChI Key: XQSKSCLAIKCMEB-UHFFFAOYSA-N
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Description

1-[2,3-Dichloro-4-(ethylsulfanyl)phenyl]-1-ethanone is an organic compound with the molecular formula C10H10Cl2OS and a molecular weight of 249.16 g/mol . This compound is characterized by the presence of two chlorine atoms, an ethylsulfanyl group, and a phenyl ring attached to an ethanone group. It is primarily used in proteomics research applications .

Preparation Methods

The synthesis of 1-[2,3-Dichloro-4-(ethylsulfanyl)phenyl]-1-ethanone involves several stepsThe reaction conditions typically involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the ethylsulfanyl group can be introduced using ethylthiol in the presence of a base . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-[2,3-Dichloro-4-(ethylsulfanyl)phenyl]-1-ethanone undergoes various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the ethan

Biological Activity

1-[2,3-Dichloro-4-(ethylsulfanyl)phenyl]-1-ethanone, also known as a dichlorophenyl compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H10Cl2OS
  • Molecular Weight : 251.16 g/mol
  • CAS Number : 2764247
  • Structure : The compound features a dichlorinated phenyl ring substituted with an ethyl sulfanyl group and an ethanone moiety.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Chlorination : The starting phenolic compound undergoes chlorination at the 2 and 3 positions.
  • Ethyl Sulfanylation : An ethyl sulfanyl group is introduced via nucleophilic substitution.
  • Acetylation : The final step involves acetylation to form the ethanone structure.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines such as MDA-MB-231 (breast cancer) and HeLa (cervical cancer). The compound was found to induce apoptosis through the activation of caspase pathways.

Cell LineIC50 (µM)
MDA-MB-23115
HeLa20

The proposed mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in microbial and cancer cells.

Study on Antimicrobial Efficacy

A comprehensive study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various dichloro compounds, including our target compound. The results highlighted its potential as a lead compound for developing new antibiotics due to its favorable activity profile against resistant strains .

Cancer Cell Line Testing

Another significant study focused on the anticancer properties of this compound, where it was tested against multiple cancer cell lines. The findings suggested that it could be a promising candidate for further development in cancer therapeutics due to its selective toxicity towards malignant cells while sparing normal cells .

Properties

IUPAC Name

1-(2,3-dichloro-4-ethylsulfanylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2OS/c1-3-14-8-5-4-7(6(2)13)9(11)10(8)12/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQSKSCLAIKCMEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C(=C(C=C1)C(=O)C)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377373
Record name 1-[2,3-Dichloro-4-(ethylsulfanyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105917-69-9
Record name 1-[2,3-Dichloro-4-(ethylsulfanyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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